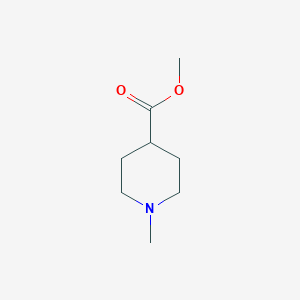

Methyl 1-methylpiperidine-4-carboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 1-methylpiperidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c1-9-5-3-7(4-6-9)8(10)11-2/h7H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYAOKPRJTMFBTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70394342 | |

| Record name | Methyl 1-methylpiperidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70394342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1690-75-1 | |

| Record name | 4-Piperidinecarboxylic acid, 1-methyl-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1690-75-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 1-methylpiperidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70394342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 1-Methyl-4-piperidinecarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"Methyl 1-methylpiperidine-4-carboxylate" fundamental properties

An In-depth Technical Guide on the Core Properties of Methyl 1-methylpiperidine-4-carboxylate

For researchers, scientists, and professionals in drug development, a thorough understanding of the fundamental properties of key chemical intermediates is paramount. This compound, a notable piperidine derivative, serves as a crucial building block in the synthesis of a variety of complex molecules, particularly within the pharmaceutical landscape. This technical guide provides a comprehensive overview of its core properties, synthesis, and safety information, presented in a clear and accessible format.

Chemical Identity and Physical Properties

This compound is the methyl ester of 1-methylpiperidine-4-carboxylic acid. The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is a prevalent scaffold in many biologically active compounds. The presence of the N-methyl group and the methyl ester at the 4-position dictates its reactivity and physical characteristics.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | Value | Compound | Source |

| Molecular Formula | C8H15NO2 | This compound | Inferred from structure |

| Molecular Weight | 157.21 g/mol | This compound | Inferred from structure |

| Appearance | Clear liquid | This compound | [1] |

| Molecular Formula | C7H13NO2 | 1-Methylpiperidine-4-carboxylic acid | [2][3] |

| Molecular Weight | 143.18 g/mol | 1-Methylpiperidine-4-carboxylic acid | [2][3] |

| Melting Point | 135 - 139 °C | 1-Methylpiperidine-4-carboxylic acid | [4] |

| Density | Approx. 1.1 g/cm³ | 1-Methylpiperidine-4-carboxylic acid | [4] |

| Solubility in Water | Moderate | 1-Methylpiperidine-4-carboxylic acid | [4] |

| pKa | Around 4 - 5 | 1-Methylpiperidine-4-carboxylic acid | [4] |

| Molecular Formula | C7H14ClNO2 | 1-Methylpiperidine-4-carboxylic acid hydrochloride | [5][6] |

| Molecular Weight | 179.64 g/mol | 1-Methylpiperidine-4-carboxylic acid hydrochloride | [5][6] |

| Melting Point | 190-192 °C | Methyl piperidine-4-carboxylate hydrochloride | [7] |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through the esterification of 1-methylisonipecotic acid (1-methylpiperidine-4-carboxylic acid). A common method involves the use of thionyl chloride in methanol.

Experimental Protocol: Synthesis of this compound[1]

Materials:

-

1-methylisonipecotic acid hydrochloride (178.64 g, 1 mol)

-

Methanol (350 mL)

-

Thionyl chloride (112.8 mL)

-

Sodium carbonate

-

Methylene chloride

-

Ice-salt bath

Procedure:

-

A solution of 1-methylisonipecotic acid hydrochloride in methanol is prepared in a suitable reaction vessel equipped with a stirrer.

-

The solution is cooled to -10 °C using an ice-salt bath.

-

Thionyl chloride is added dropwise to the stirred and cooled solution over a period of 1 hour.

-

After the addition is complete, the ice-salt bath is removed, and the reaction mixture is allowed to warm to 40 °C.

-

The reaction is held at 40 °C for 2 hours.

-

The solution is then brought to a pH of approximately 8 by the addition of sodium carbonate.

-

The product is extracted with methylene chloride.

-

The organic layer is dried and the solvent is evaporated to yield this compound as a clear liquid.

Yield: 136.88 g (87%)

Below is a graphical representation of the synthesis workflow.

Caption: Synthesis workflow for this compound.

Spectroscopic Data

Spectroscopic data is essential for the structural confirmation of the synthesized compound.

Table 2: Spectroscopic Data for this compound Hydrochloride

| Type | Data | Source |

| IR (KBr, cm⁻¹) | 3615 (NH), 3412 (OH), 1720 (C=O of COOH), 1610 (C=O), 1516 (C-N) | [7] |

| ¹H-NMR (500 MHz, CDCl₃, δ/ppm) | 9.2 (s, 1H, HCl), 9.0 (s, 1H, NH), 3.62 (s, 3H, -COOCH₃), 3.2-3.18 (m, 2H, >N-CH₂-), 2.92-2.86 (m, 2H, >N-CH₂-), 2.7 (m, 1H), 1.98 (m, 2H), 1.8-1.72 (m, 2H) | [7] |

| MS (m/z) | 206.22 (M+1, 98%), 228.21 (M+Na, 100%) | [7] |

Note: The provided spectroscopic data is for the hydrochloride salt of the target compound. The IR spectrum confirmed the presence of the methyl ester.[1]

Chemical Reactivity and Applications

This compound is a versatile intermediate in organic synthesis. The ester group can undergo hydrolysis to the corresponding carboxylic acid or transesterification with other alcohols. The tertiary amine of the piperidine ring can act as a nucleophile.

This compound and its derivatives are valuable in medicinal chemistry. Piperidine scaffolds are present in numerous pharmaceuticals, and this particular intermediate can be used in the synthesis of novel drug candidates. For instance, related piperidine derivatives have been investigated for their potential as antitubercular agents and kinase inhibitors.[8][9]

Safety and Handling

The safe handling of all chemical compounds is critical in a research environment. The available safety data largely pertains to the parent carboxylic acid and its hydrochloride salt.

Table 3: GHS Hazard Information for 1-Methylpiperidine-4-carboxylic Acid

| Hazard Statement | Code | Description | Source |

| Causes skin irritation | H315 | [2][3] | |

| Causes serious eye irritation | H319 | [2][3] | |

| May cause respiratory irritation | H335 | [2] |

Precautionary Statements:

-

Prevention: Wear protective gloves, protective clothing, eye protection, and face protection. Avoid breathing dust, fume, gas, mist, vapors, or spray. Use only outdoors or in a well-ventilated area.[2][10]

-

Response: If on skin, wash with plenty of water. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If inhaled, remove person to fresh air and keep comfortable for breathing. Get medical help if you feel unwell.[2][10]

-

Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up.[2][10]

-

Disposal: Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[10]

The logical relationship for handling a chemical substance based on its hazard profile is depicted below.

Caption: Logical workflow for handling hazardous chemicals.

Conclusion

This compound is a valuable chemical intermediate with well-defined properties and synthesis routes. Its utility in the construction of more complex, biologically active molecules makes it a compound of significant interest to the scientific community, particularly in the field of drug discovery and development. A thorough understanding of its synthesis, characteristics, and safe handling procedures is essential for its effective and responsible use in research.

References

- 1. prepchem.com [prepchem.com]

- 2. guidechem.com [guidechem.com]

- 3. 1-Methylpiperidine-4-carboxylic acid | C7H13NO2 | CID 2736939 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-Methylpiperidine-4-carboxylic Acid | Properties, Uses, Safety Data & Supplier China [pipzine-chem.com]

- 5. 1-Methylpiperidine-4-carboxylic acid hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 6. 4-Piperidinecarboxylic acid, 1-methyl-, hydrochloride (1:1) | C7H14ClNO2 | CID 2760043 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Buy Methyl 4-methylpiperidine-1-carboxylate (EVT-8923797) [evitachem.com]

- 9. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chemicalbook.com [chemicalbook.com]

A Technical Guide to Methyl 1-methylpiperidine-4-carboxylate (CAS 1690-75-1)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of Methyl 1-methylpiperidine-4-carboxylate, a key chemical intermediate with significant applications in the pharmaceutical and chemical industries. This guide covers its physicochemical properties, synthesis protocols, chemical reactivity, applications, and safety information, tailored for professionals in research and development.

Physicochemical and Structural Properties

This compound is an organic compound featuring a piperidine ring N-methylated and substituted at the 4-position with a methyl carboxylate group.[1] It is typically a colorless to pale yellow liquid.[1] Its structural and physical properties make it a versatile building block in organic synthesis.[1][2]

Table 1: Physicochemical Data

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₅NO₂ | [1][2] |

| Molecular Weight | 157.21 g/mol | [1][2][3] |

| Appearance | Colorless to light yellow clear liquid | [1][4] |

| Boiling Point | 202°C (lit.) | [5] |

| Purity | ≥97% | [6] |

| Solubility | Soluble in organic solvents; slightly soluble in water. | [1][7] |

| Storage Temperature | Ambient / Room Temperature | [6] |

Table 2: Chemical Identifiers

| Identifier | Value | Source(s) |

| IUPAC Name | This compound | [6] |

| Synonyms | Methyl 1-methyl-4-piperidinecarboxylate, Methyl N-methylisonipecotinate, 1-Methyl-4-piperidinecarboxylic acid methyl ester | [1][2] |

| InChI | 1S/C8H15NO2/c1-9-5-3-7(4-6-9)8(10)11-2/h7H,3-6H2,1-2H3 | [1][6] |

| InChI Key | KYAOKPRJTMFBTQ-UHFFFAOYSA-N | [1][6] |

| SMILES | C(OC)(=O)C1CCN(C)CC1 | [1] |

Synthesis and Experimental Protocols

The most cited method for synthesizing this compound involves the esterification of 1-methylisonipecotic acid.[4]

Experimental Protocol: Synthesis from 1-Methylisonipecotic Acid Hydrochloride.[5]

This protocol details the synthesis via esterification using thionyl chloride.

Materials and Reagents:

-

1-methylisonipecotic acid hydrochloride (1 mol)

-

Methanol (8 equivalents)

-

Thionyl chloride (1.55 equivalents)

-

Sodium carbonate

-

Methylene chloride

-

Ice-salt bath

Procedure:

-

A solution of 1-methylisonipecotic acid hydrochloride (178.64 g, 1 mol) in 350 mL of methanol is prepared in a suitable reaction vessel.[4]

-

The solution is cooled to -10°C using an ice-salt bath.[4]

-

Thionyl chloride (112.8 mL) is added dropwise to the stirred solution over a period of 1 hour, maintaining the temperature at -10°C.[4]

-

After the addition is complete, the cooling bath is removed, and the reaction mixture is allowed to warm to 40°C. It is held at this temperature for 2 hours.[4]

-

The solution is then neutralized to approximately pH 8 with sodium carbonate.[4]

-

The product is extracted from the aqueous solution using methylene chloride.[4]

-

The combined organic extracts are dried and the solvent is evaporated to yield the final product.[4]

Yield: This procedure reportedly yields 136.88 g (87%) of this compound as a clear liquid.[4]

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Buy Methyl 4-methylpiperidine-1-carboxylate (EVT-8923797) [evitachem.com]

- 4. prepchem.com [prepchem.com]

- 5. chembk.com [chembk.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. Methyl piperidine-4-carboxylate, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

"Methyl 1-methylpiperidine-4-carboxylate" chemical structure and analysis

This technical guide provides a comprehensive overview of Methyl 1-methylpiperidine-4-carboxylate, a key chemical intermediate in synthetic organic chemistry. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering detailed information on its chemical structure, properties, synthesis, and analytical characterization.

Chemical Structure and Properties

This compound is a derivative of piperidine, featuring a methyl group on the nitrogen atom and a methyl carboxylate group at the 4-position.

Chemical Structure:

Caption: Chemical structure of this compound.

Table 1: Chemical and Physical Properties

| Property | Value | Reference |

| IUPAC Name | This compound | N/A |

| Molecular Formula | C₈H₁₅NO₂ | [1] |

| Molecular Weight | 157.21 g/mol | [1] |

| Appearance | Clear liquid | [2] |

Synthesis

A common and effective method for the synthesis of this compound involves the esterification of 1-methylisonipecotic acid hydrochloride.

Experimental Protocol: Esterification of 1-Methylisonipecotic Acid Hydrochloride [2]

-

Materials:

-

1-methylisonipecotic acid hydrochloride (178.64 g, 1 mol)

-

Methanol (350 mL)

-

Thionyl chloride (112.8 mL)

-

Sodium carbonate

-

Methylene chloride

-

Ice-salt bath

-

-

Procedure:

-

A solution of 1-methylisonipecotic acid hydrochloride in methanol is prepared and stirred.

-

The solution is cooled to -10°C using an ice-salt bath.

-

Thionyl chloride is added dropwise to the cooled solution over a period of 1 hour, maintaining the temperature at -10°C.

-

After the addition is complete, the ice-salt bath is removed, and the reaction mixture is allowed to warm to 40°C.

-

The reaction is held at 40°C for 2 hours.

-

The solution is then neutralized to a pH of approximately 8 with sodium carbonate.

-

The product is extracted with methylene chloride.

-

The organic layer is dried and the solvent is evaporated to yield this compound as a clear liquid.

-

-

Yield: 136.88 g (87%)[2]

Synthesis Workflow:

References

"Methyl 1-methylpiperidine-4-carboxylate" molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Methyl 1-methylpiperidine-4-carboxylate, a valuable building block in organic synthesis and pharmaceutical research. This document outlines its core physicochemical properties, detailed synthesis protocols, and a visual representation of a key synthetic pathway.

Core Molecular Data

The fundamental molecular properties of this compound are summarized below. This data is essential for reaction stoichiometry, analytical characterization, and molecular modeling.

| Property | Value |

| Chemical Formula | C₈H₁₅NO₂ |

| Molecular Weight | 157.21 g/mol |

| IUPAC Name | This compound |

| Synonyms | 1-Methyl-4-piperidinecarboxylic acid, methyl ester; Methyl N-methylisonipecotate |

Experimental Protocols: Synthesis of this compound

Two common synthetic routes for the preparation of this compound are detailed below.

Method 1: Esterification of 1-Methylisonipecotic Acid Hydrochloride[1]

This protocol describes the synthesis via the esterification of 1-methylisonipecotic acid hydrochloride using thionyl chloride in methanol.

Materials:

-

1-Methylisonipecotic acid hydrochloride

-

Methanol

-

Thionyl chloride

-

Sodium carbonate

-

Methylene chloride

-

Ice-salt bath

Procedure:

-

A solution of 1-methylisonipecotic acid hydrochloride (178.64 g, 1 mol) in 350 mL of methanol is prepared in a suitable reaction vessel.

-

The solution is cooled to -10°C using an ice-salt bath while being stirred.

-

Thionyl chloride (112.8 mL) is added dropwise to the cooled solution. The addition should be controlled to maintain the temperature at -10°C and typically takes about one hour.

-

After the complete addition of thionyl chloride, the cooling bath is removed, and the reaction mixture is allowed to warm to 40°C. This temperature is maintained for 2 hours.

-

The solution is then neutralized to a pH of approximately 8 with the addition of sodium carbonate.

-

The product is extracted from the aqueous solution using methylene chloride.

-

The combined organic extracts are dried over a suitable drying agent (e.g., anhydrous sodium sulfate).

-

The solvent is removed by evaporation under reduced pressure to yield this compound as a clear liquid. The reported yield for this procedure is 87%.

Method 2: Reductive Amination of Isonipecotic Acid Methyl Ester[2]

This method involves the N-methylation of isonipecotic acid methyl ester using formaldehyde and formic acid (Eschweiler-Clarke reaction).

Materials:

-

Isonipecotic acid methyl ester

-

Formaldehyde solution (37.5% in water)

-

Formic acid (90% solution)

-

Ethyl ether

-

Magnesium sulfate (MgSO₄)

Procedure:

-

Isonipecotic acid methyl ester is dissolved in a 37.5% aqueous solution of formaldehyde (19.4 mL, 262 mmol).

-

A 90% solution of formic acid (10.2 mL, 240 mmol) is added to the mixture.

-

The reaction mixture is heated on a steam bath for 2 hours.

-

After the reaction is complete, the solvent is removed in vacuo.

-

The resulting residue is dissolved in ethyl ether.

-

The ether solution is dried over anhydrous magnesium sulfate.

-

The drying agent is removed by filtration, and the filtrate is evaporated in vacuo.

-

The crude product is purified by distillation under an argon atmosphere to yield pure this compound as a clear, colorless oil.

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the synthesis of this compound via the reductive amination of isonipecotic acid methyl ester.

Caption: Synthesis of this compound.

The Versatility of Methyl 1-methylpiperidine-4-carboxylate as a Core Scaffold in Synthesis

An In-depth Technical Guide for Researchers and Drug Development Professionals

Methyl 1-methylpiperidine-4-carboxylate is a pivotal synthetic building block in the landscape of modern organic chemistry and medicinal chemistry. As a derivative of piperidine, a ubiquitous heterocyclic motif in pharmaceuticals, this compound offers a versatile and strategically functionalized scaffold for the synthesis of a wide array of complex molecules and active pharmaceutical ingredients (APIs). Its unique structure, featuring a tertiary amine and a methyl ester at the 4-position of the piperidine ring, provides chemists with dual points for molecular elaboration, making it an invaluable intermediate in the development of novel therapeutics.

Physicochemical and Spectroscopic Data

A clear understanding of the compound's properties is fundamental for its application in synthesis.

| Property | Value | Reference |

| CAS Number | 1690-75-1 | [1] |

| Molecular Formula | C₈H₁₅NO₂ | [2] |

| Molecular Weight | 157.21 g/mol | [2] |

| Appearance | Clear, colorless oil/liquid | [1][3] |

| Boiling Point | 195-205 °C (at 760 mm Hg) | [1] |

| ¹H-NMR Spectroscopy | A signal for the methyl ester protons (-COOCH₃) is typically observed around 3.62 ppm. | [4] |

| Infrared (IR) Spectroscopy | The presence of a strong carbonyl (C=O) stretch from the ester group is a characteristic feature. | [3] |

Synthesis of the Building Block

The efficient synthesis of this compound is critical for its widespread use. Two primary, high-yielding methods are commonly employed.

Method 1: Esterification of 1-methylisonipecotic acid

This direct approach involves the esterification of 1-methylisonipecotic acid hydrochloride using thionyl chloride in methanol. The thionyl chloride reacts with methanol to form methyl chloride and sulfur dioxide, driving the esterification forward.

Caption: Workflow for the esterification synthesis method.

Method 2: Reductive Amination (Eschweiler-Clarke Reaction)

This classic method involves the N-methylation of methyl isonipecotate (methyl piperidine-4-carboxylate) using formaldehyde and formic acid. This reaction proceeds via reductive amination, where formaldehyde forms an iminium ion that is subsequently reduced by formic acid.

Caption: Workflow for the reductive amination synthesis.

Synthesis Data Summary

| Parameter | Method 1 (Esterification) | Method 2 (Reductive Amination) |

| Starting Material | 1-methylisonipecotic acid hydrochloride | Isonipecotic acid methyl ester |

| Key Reagents | Thionyl chloride, Methanol | Formaldehyde, Formic acid |

| Reaction Time | ~3 hours | 2 hours |

| Workup | Basification, Extraction, Evaporation | Evaporation, Extraction, Distillation |

| Reported Yield | 87%[3] | Not explicitly stated, but described as a viable method. |

| Reference | PrepChem.com[3] | PrepChem.com, US05380731[1] |

Core Reactivity and Role as a Synthetic Intermediate

The utility of this compound stems from its defined points of reactivity, which allow for its incorporation into larger, more complex molecular architectures.

Caption: Key reactive sites and synthetic applications.

-

Ester Group Manipulation : The methyl ester is the most versatile handle. It can be readily hydrolyzed to the corresponding carboxylic acid, which serves as a precursor for amide bond formation. Alternatively, it can undergo transesterification or be reduced to an alcohol. These transformations are fundamental in creating analogues of pethidine (meperidine), where this core is a key structural feature.[5]

-

Directed C-H Activation : Modern synthetic methods allow for the functionalization of otherwise inert C-H bonds. This compound can act as a reactant for transition metal-catalyzed C-2 arylation of the piperidine ring, enabling the direct formation of carbon-carbon bonds at the position adjacent to the nitrogen atom.[2][6] This strategy opens pathways to novel, highly substituted piperidine structures.

Applications in Pharmaceutical Synthesis

The piperidine scaffold is a cornerstone of drug design.[7][8] this compound serves as a readily available starting material for several classes of therapeutic agents.

| Therapeutic Area | Synthesized Compound Class | Role of Building Block | Key References |

| Pain Management | Pethidine (Meperidine) Analogues | Forms the core N-methyl-4-substituted piperidine ring. | [5] |

| Infectious Diseases | Antitubercular Agents | Used as a reactant in the synthesis of novel agents targeting Mycobacterium tuberculosis. | [6][9] |

| Oncology | Protein Kinase D Inhibitors | Serves as a key intermediate for orally available naphthyridine-based inhibitors. | [6] |

| CNS Disorders | Various CNS-active agents | The piperidine moiety is a common pharmacophore for CNS targets. | [8] |

Experimental Protocols

The following protocols provide generalized methodologies for common transformations involving piperidine-based building blocks, adaptable for this compound.

Protocol 1: Amide Coupling from the Corresponding Carboxylic Acid

This protocol assumes prior hydrolysis of the methyl ester to 1-methylpiperidine-4-carboxylic acid.

-

Acid Activation : In a reaction vessel, dissolve 1-methylpiperidine-4-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent such as DMF or DCM.

-

Add a coupling agent, for example, HBTU (1.1 eq), and a non-nucleophilic base like DIPEA (2.5 eq).

-

Stir the mixture at room temperature for 15-30 minutes to form the activated ester.

-

Amine Addition : Add the desired primary or secondary amine (1.1 eq) to the reaction mixture.

-

Reaction Monitoring : Allow the reaction to stir at room temperature for 2-16 hours. Monitor the progress using an appropriate technique (e.g., TLC or LC-MS).

-

Workup and Purification : Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography or recrystallization to yield the desired amide.

Protocol 2: Solid-Phase Synthesis using a Piperidine Scaffold

This protocol is adapted for situations where a piperidine derivative is attached to a solid support, illustrating its utility in library synthesis.[10]

-

Resin Preparation : Swell a suitable resin (e.g., Rink Amide AM resin) in DMF in a fritted syringe for 1 hour.

-

Fmoc Deprotection : Drain the DMF and add a 20% solution of piperidine in DMF. Agitate for 5 minutes, drain, and repeat with fresh solution for 20 minutes to deprotect the Fmoc group, revealing a primary amine on the resin.

-

Building Block Coupling : In a separate vessel, activate the carboxylic acid of a protected piperidine building block (e.g., an N-Boc protected variant) using a coupling agent like HBTU/DIPEA in DMF.

-

Add the activated acid solution to the deprotected resin and agitate for 2-4 hours.

-

Wash the resin thoroughly with DMF, DCM, and Methanol.

-

Cleavage and Isolation : Once the synthesis is complete, treat the dried resin with a cleavage cocktail (e.g., TFA/TIS/Water 95:2.5:2.5) for 2 hours.

-

Filter the solution, collect the filtrate, and precipitate the crude product by adding cold diethyl ether.

-

Isolate the product by centrifugation and purify using reverse-phase HPLC.[10]

Conclusion

This compound is more than a simple chemical intermediate; it is a strategic tool in the arsenal of synthetic and medicinal chemists. Its straightforward synthesis, well-defined reactivity, and direct relevance to the construction of biologically active piperidine-containing molecules underscore its importance. From established analgesics to novel kinase inhibitors and antitubercular agents, this building block provides a reliable and versatile foundation for innovation in drug discovery and development.

References

- 1. prepchem.com [prepchem.com]

- 2. Buy Methyl 4-methylpiperidine-1-carboxylate (EVT-8923797) [evitachem.com]

- 3. prepchem.com [prepchem.com]

- 4. researchgate.net [researchgate.net]

- 5. 4-Piperidinecarboxylic acid, 1-methyl-4-phenyl-, methyl ester | C14H19NO2 | CID 551426 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Methyl piperidine-4-carboxylate, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 7. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications [mdpi.com]

- 8. nbinno.com [nbinno.com]

- 9. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

The Versatile Scaffold: Methyl 1-methylpiperidine-4-carboxylate in Central Nervous System Drug Discovery

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

The piperidine moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs, particularly those targeting the central nervous system (CNS). Its conformational flexibility and ability to present substituents in defined three-dimensional space make it an ideal building block for interacting with a wide array of biological targets. Within this class of compounds, Methyl 1-methylpiperidine-4-carboxylate stands out as a key synthetic intermediate, providing a versatile platform for the development of a diverse range of CNS drug candidates. This technical guide explores the synthesis, pharmacological applications, and experimental evaluation of compounds derived from this core structure, offering a comprehensive resource for researchers in the field of CNS drug discovery.

The inherent drug-like properties of the 1-methylpiperidine-4-carboxylate core, such as its tertiary amine which can be protonated at physiological pH, and its ester functionality which can be readily modified, have led to its use in the design of ligands for various CNS targets. These include opioid receptors, serotonin receptors, and acetylcholinesterase, implicating its derivatives in the potential treatment of a wide spectrum of neurological and psychiatric disorders, from pain and depression to Alzheimer's disease. This guide will delve into the specific applications of this scaffold, presenting key pharmacological data, detailed experimental methodologies, and visual representations of relevant biological pathways and experimental workflows.

Synthesis of the Core Scaffold

The synthesis of this compound is a well-established process, typically proceeding from readily available starting materials. Several synthetic routes have been reported, with the following being a common and efficient method.

A widely used method involves the esterification of 1-methylisonipecotic acid hydrochloride. In a typical procedure, the acid is dissolved in methanol and treated with thionyl chloride at low temperatures.[1] The reaction mixture is then warmed and subsequently neutralized, followed by extraction to yield the desired product as a clear liquid in high yield.[1]

Another approach starts from isonipecotic acid methyl ester, which is subjected to reductive amination using formaldehyde and formic acid.[2] This one-pot reaction proceeds by heating the mixture, followed by solvent evaporation and purification to afford the final product.

Pharmacological Applications in CNS Drug Discovery

The true value of this compound lies in its role as a precursor to a multitude of pharmacologically active compounds. By modifying the ester group and introducing various substituents onto the piperidine ring, medicinal chemists have developed potent and selective ligands for several key CNS targets.

Opioid Receptor Modulation

The piperidine scaffold is a cornerstone in the development of opioid receptor ligands, including potent analgesics. Derivatives of this compound have been explored as both opioid receptor agonists and antagonists. For instance, lofentanil, a potent opioid analgesic, is a derivative of methyl (3S,4R)-3-methyl-1-(2-phenylethyl)-4-[phenyl(propionyl)amino]piperidine-4-carboxylate.[3] Furthermore, a series of methyl-substituted analogues of (3R)-7-hydroxy-N-[(1S)-1-{[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethyl-1-piperidinyl]methyl}-2-methylpropyl]-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide, which can be conceptually linked to the piperidine-4-carboxylate scaffold, have been synthesized and evaluated as potent and selective κ-opioid receptor antagonists.[4]

Table 1: In Vitro Opioid Receptor Functional Antagonism of Methyl-Substituted Analogues [4]

| Compound | R3 | R4 | R5 | κ-Opioid Receptor Ke (nM) | μ-Opioid Receptor Selectivity (fold) | δ-Opioid Receptor Selectivity (fold) |

| 3 (JDTic) | H | H | H | 0.02 | >100 | >100 |

| 8a | CH3 | H | H | 0.03 | >100 | 800 |

| 8e | H | CH3 | H | 0.03 | >100 | 28500 |

| 8c | H | H | CH3 | 0.16 | 1313 | 3070 |

Serotonin Receptor Ligands

Derivatives of the 1-methylpiperidine-4-yl scaffold have also been investigated as ligands for serotonin receptors, which are implicated in a variety of psychiatric disorders. A notable example is ACP-103 (pimavanserin), which contains the N-(1-methylpiperidin-4-yl) moiety. ACP-103 is a potent 5-HT2A receptor inverse agonist and has demonstrated antipsychotic-like efficacy in behavioral models.[5]

Table 2: In Vitro and In Vivo Profile of ACP-103, a 5-HT2A Receptor Inverse Agonist [5]

| Parameter | Value |

| 5-HT2A Receptor Binding (membranes) | pKi = 9.3 |

| 5-HT2A Receptor Binding (whole cells) | pKi = 9.70 |

| 5-HT2A Receptor Inverse Agonism (R-SAT) | pIC50 = 8.7 |

| 5-HT2C Receptor Binding (membranes) | pKi = 8.80 |

| 5-HT2C Receptor Inverse Agonism (R-SAT) | pIC50 = 7.1 |

| In Vivo Attenuation of Head-Twitch Behavior | 3 mg/kg p.o. |

| In Vivo Reversal of Prepulse Inhibition Deficits | 1-10 mg/kg s.c. |

| Oral Bioavailability (rats) | >42.6% |

Acetylcholinesterase Inhibition

The cholinergic system is a critical target in the treatment of neurodegenerative disorders like Alzheimer's disease. N-[11C]methylpiperidin-4-yl acetate, a close analog of the core scaffold, has been developed as a positron emission tomography (PET) radioligand to measure acetylcholinesterase (AChE) activity in the brain.[6] This highlights the utility of the scaffold in creating CNS-penetrant molecules that interact with key enzymes. Furthermore, hybrid molecules incorporating a 4-hydroxymethylpiperidine moiety linked to an N-benzyl-acylhydrazone have been designed as multifunctional drug candidates for Alzheimer's disease, exhibiting selective inhibition of AChE.[7]

Table 3: Acetylcholinesterase Inhibition by a 4-hydroxymethylpiperidine-N-benzyl-acyl-hydrazone Derivative (Compound 5k) [7]

| Parameter | Value |

| AChE Inhibition (IC50) | 5.9 μM |

| Selectivity Index (SI) vs. BuChE | > 5.1 |

| Antioxidant Activity (IC50) | 7.45 µM |

Signaling Pathways and Experimental Workflows

Visualizing the complex biological and experimental processes is crucial for a deeper understanding of the role of this compound derivatives in CNS drug discovery. The following diagrams, created using the DOT language, illustrate key signaling pathways and a general experimental workflow.

Caption: Opioid Receptor Signaling Pathway.

Caption: 5-HT2A Receptor Signaling Cascade.

Caption: General Drug Discovery Workflow.

Detailed Experimental Protocols

To ensure the reproducibility and accurate interpretation of results, detailed experimental protocols for the key assays mentioned are provided below.

Protocol 1: Opioid Receptor [35S]GTPγS Binding Assay

This assay measures the functional activation of G-protein coupled opioid receptors by quantifying the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to Gα subunits upon agonist stimulation.

-

Materials:

-

Cell membranes expressing the opioid receptor of interest (e.g., from CHO cells).

-

Assay Buffer: 50 mM Tris-HCl, 3 mM MgCl2, 0.2 mM EGTA, 10 mM NaCl, pH 7.4.

-

[35S]GTPγS (specific activity ~1250 Ci/mmol).

-

GDP (Guanosine 5'-diphosphate).

-

Unlabeled GTPγS for non-specific binding determination.

-

Test compounds (opioid receptor agonists).

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation cocktail.

-

Scintillation counter.

-

-

Procedure:

-

Prepare cell membranes and determine protein concentration.

-

In a final volume of 1 mL of assay buffer, incubate cell membranes (5-10 µg protein) with 0.05 nM [35S]GTPγS, 10 µM GDP, and varying concentrations of the test compound.[8]

-

For non-specific binding, add 10 µM unlabeled GTPγS.

-

Incubate the mixture for 60 minutes at 25°C.[8]

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold 50 mM Tris-HCl, pH 7.4.[9]

-

Dry the filters, add scintillation cocktail, and measure radioactivity using a scintillation counter.

-

Data are expressed as the percentage of stimulation over basal levels (binding in the absence of agonist).

-

Protocol 2: 5-HT2A Receptor Radioligand Binding Assay

This competitive binding assay determines the affinity of a test compound for the 5-HT2A receptor by measuring its ability to displace a radiolabeled ligand.

-

Materials:

-

Receptor source: Rat frontal cortex homogenate or cell membranes expressing human 5-HT2A receptors.

-

Radioligand: [3H]ketanserin (a 5-HT2A antagonist).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Non-specific binding control: A high concentration of an unlabeled 5-HT2A ligand (e.g., spiperone).

-

Test compounds.

-

96-well filter plates (e.g., Millipore MultiScreen with GF/B filters).[10]

-

Cell harvester.

-

Microplate scintillation counter.

-

-

Procedure:

-

Pre-soak the filter plates with 0.5% polyethyleneimine for 2 hours to reduce non-specific binding.[10]

-

In each well of the 96-well plate, add the membrane preparation (e.g., 70 µg of protein), the test compound at various concentrations, and a fixed concentration of [3H]ketanserin (e.g., 2.0 nM).[10]

-

For total binding wells, add buffer instead of the test compound. For non-specific binding wells, add the unlabeled competitor.

-

Incubate the plate for 20 minutes at room temperature to reach equilibrium.[10]

-

Terminate the incubation by rapid filtration using a cell harvester, followed by washing with ice-cold assay buffer.

-

Dry the filter plate, add scintillation cocktail, and count the radioactivity in a microplate scintillation counter.

-

Calculate the specific binding (total binding - non-specific binding) and determine the IC50 of the test compound. The Ki can then be calculated using the Cheng-Prusoff equation.

-

Protocol 3: In Vivo Head-Twitch Response (HTR) in Rodents

The HTR is a behavioral assay in rodents that is characteristic of 5-HT2A receptor activation and is used to assess the hallucinogenic-like potential of compounds.

-

Materials:

-

Male C57BL/6J mice.

-

Test compound (e.g., a 5-HT2A agonist like DOI or a test antagonist).

-

Vehicle (e.g., saline).

-

Observation chambers (e.g., glass cylinders).

-

For automated detection: A head-mounted magnet and a magnetometer coil.[11]

-

-

Procedure:

-

Acclimate the mice to the testing room for at least 60 minutes before the experiment.

-

Administer the test compound or vehicle via the desired route (e.g., intraperitoneal injection).

-

Place the mouse in the observation chamber.

-

Observe and count the number of head twitches for a defined period (e.g., 30 minutes).[11]

-

For automated detection, record the signal from the magnetometer and analyze it to identify head-twitch events.

-

Data are typically presented as the mean number of head twitches per observation period.

-

Conclusion

This compound is a valuable and versatile starting material in the design and synthesis of novel CNS drug candidates. Its structural simplicity and ease of modification have allowed for the development of a wide range of derivatives targeting key players in CNS pathophysiology, including opioid receptors, serotonin receptors, and acetylcholinesterase. The data and protocols presented in this guide underscore the importance of this scaffold and provide a solid foundation for researchers aiming to explore its potential further. As our understanding of the complexities of CNS disorders continues to evolve, the strategic use of such privileged scaffolds will undoubtedly remain a cornerstone of successful drug discovery efforts. The continued exploration of the chemical space around the 1-methylpiperidine-4-carboxylate core holds significant promise for the development of the next generation of therapies for neurological and psychiatric conditions.

References

- 1. researchgate.net [researchgate.net]

- 2. Testing Prepulse Inhibition of Acoustic Startle in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. bio-protocol.org [bio-protocol.org]

- 9. σ1 Receptor Modulation of G-Protein-Coupled Receptor Signaling: Potentiation of Opioid Transduction Independent from Receptor Binding - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Use of the head-twitch response to investigate the structure–activity relationships of 4-thio-substituted 2,5-dimethoxyphenylalkylamines - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Role of Methyl 1-methylpiperidine-4-carboxylate in the Synthesis of Potent Opioid Analgesics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 1-methylpiperidine-4-carboxylate is a pivotal chemical intermediate in the field of medicinal chemistry, primarily recognized for its role as a key precursor in the synthesis of several potent active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of its synthesis, chemical properties, and, most significantly, its application in the manufacturing of high-potency opioid analgesics, namely Remifentanil and Carfentanil. The document details experimental protocols for key synthetic transformations and illustrates the associated chemical and biological pathways through structured diagrams.

Chemical Properties and Synthesis of this compound

This compound, also known as methyl N-methylisonipecotate, is a derivative of piperidine, a ubiquitous scaffold in medicinal chemistry. Its chemical structure, featuring a methylated nitrogen atom and a methyl ester at the 4-position, makes it a versatile building block for further chemical modifications.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |

| This compound | 1690-75-1 | C8H15NO2 | 157.21 | 195-205 |

| 1-Methylpiperidine-4-carboxylic acid | 68947-43-3 | C7H13NO2 | 143.18 | - |

| Methyl piperidine-4-carboxylate hydrochloride | 7462-86-4 | C7H14ClNO2 | 179.64 | - |

The synthesis of this compound can be achieved through several routes. Two common laboratory-scale methods are summarized below.

Experimental Protocol 1: Synthesis via N-methylation of Methyl Isonipecotate

This method involves the direct methylation of the secondary amine of methyl isonipecotate.

Materials:

-

Methyl isonipecotate (methyl 4-piperidinecarboxylate)

-

Formaldehyde (37.5% solution in water)

-

Formic acid (90% solution)

-

Ethyl ether

-

Magnesium sulfate (anhydrous)

Procedure:

-

Dissolve methyl isonipecotate in a solution of formaldehyde and formic acid.[1]

-

Heat the mixture on a steam bath for 2 hours.

-

Evaporate the solvent under vacuum.

-

Dissolve the residue in ethyl ether.

-

Dry the ethereal solution with anhydrous magnesium sulfate, filter, and evaporate the filtrate in vacuo.

-

Purify the resulting oil by distillation under an argon atmosphere to yield this compound as a clear, colorless oil.[1]

Experimental Protocol 2: Synthesis from 1-Methylisonipecotic Acid Hydrochloride

This protocol starts from the corresponding carboxylic acid hydrochloride.

Materials:

-

1-Methylisonipecotic acid hydrochloride

-

Methanol

-

Thionyl chloride

-

Sodium carbonate

-

Methylene chloride

Procedure:

-

Dissolve 1-methylisonipecotic acid hydrochloride in methanol and cool the solution to -10°C in an ice-salt bath.[2]

-

Add thionyl chloride dropwise while maintaining the temperature below -10°C.

-

After the addition is complete, allow the reaction mixture to warm to 40°C and maintain this temperature for 2 hours.[2]

-

Neutralize the solution to approximately pH 8 with sodium carbonate.

-

Extract the product with methylene chloride.

-

Dry the organic layer and evaporate the solvent to obtain this compound as a clear liquid.[2]

Synthetic routes to this compound.

Application in the Synthesis of Active Pharmaceutical Ingredients

This compound serves as a crucial intermediate in the synthesis of potent opioid analgesics, including Remifentanil and Carfentanil. These synthetic opioids are derivatives of fentanyl and are characterized by their high affinity for the μ-opioid receptor.

Synthesis of Remifentanil

Remifentanil is an ultra-short-acting synthetic opioid analgesic. Its synthesis often involves the modification of a piperidine precursor. While not a direct precursor in all synthetic routes, analogs of this compound are central to its construction. A common strategy involves the use of a related intermediate, methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate.

Table 2: Key Intermediates in the Synthesis of Remifentanil and Carfentanil

| Intermediate | Role in Synthesis |

| 1-Benzyl-4-piperidone | Starting material for building the piperidine core. |

| Methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate | A key intermediate in the synthesis of both Remifentanil and Carfentanil. |

| Methyl 1-(β-phenethyl)-4-(N-phenylamino)-4-piperidine carboxylate | An intermediate in the synthesis of Carfentanil. |

A generalized synthetic pathway to Remifentanil involves the initial synthesis of a 4-anilidopiperidine core, followed by N-alkylation and acylation.

Generalized synthetic workflow for Remifentanil.

Synthesis of Carfentanil

Carfentanil is an extremely potent fentanyl analog. Its synthesis also relies on a 4-anilidopiperidine scaffold.

This protocol describes a key step in the synthesis of Carfentanil.

Materials:

-

1-(β-phenethyl)-4-(N-phenylamino)-4-piperidine carboxylic acid

-

Anhydrous methanol

-

Concentrated sulfuric acid

-

Sodium hydroxide solution

-

Methylene chloride

-

Magnesium sulfate

-

N-hexane

Procedure:

-

Suspend 1-(β-phenethyl)-4-(N-phenylamino)-4-piperidine carboxylic acid in anhydrous methanol.[3]

-

Slowly add concentrated sulfuric acid to the stirred suspension.

-

Reflux the resulting solution for an extended period (e.g., 73 hours).[3]

-

Make the mixture basic to pH 7.4 with a dilute sodium hydroxide solution.

-

Extract the product with methylene chloride.

-

Dry the extracts over magnesium sulfate and evaporate the solvent.

-

Recrystallize the crude product from N-hexane to obtain methyl 1-(β-phenethyl)-4-(N-phenylamino)-4-piperidine carboxylate as white crystals.[3]

Materials:

-

Methyl 1-(β-phenethyl)-4-(N-phenylamino)-4-piperidine carboxylate

-

Propionic anhydride

Procedure:

-

Heat a mixture of methyl 1-(β-phenethyl)-4-(N-phenylamino)-4-piperidine carboxylate and propionic anhydride to reflux for several hours (e.g., 6 hours).[3]

-

Further workup and purification (not detailed in the provided search results) would yield Carfentanil.

Synthetic workflow for Carfentanil.

Pharmacological Action of Derived APIs: Signaling Pathways

Remifentanil and Carfentanil exert their potent analgesic effects primarily by acting as agonists at the μ-opioid receptor (MOR), a G-protein coupled receptor (GPCR).[1][4]

Mechanism of Action

Upon binding of an agonist like Remifentanil or Carfentanil, the μ-opioid receptor undergoes a conformational change, leading to the activation of intracellular G-proteins (specifically of the Gi/o type).[3] This activation initiates a signaling cascade that ultimately results in the modulation of neuronal excitability and neurotransmitter release, producing analgesia.

The key downstream effects of μ-opioid receptor activation include:

-

Inhibition of adenylyl cyclase: This leads to a decrease in the intracellular concentration of cyclic AMP (cAMP).[5]

-

Activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels: This causes hyperpolarization of the neuronal membrane, making it more difficult for the neuron to fire an action potential.

-

Inhibition of voltage-gated calcium channels: This reduces the influx of calcium ions, which is necessary for the release of neurotransmitters such as substance P and glutamate from presynaptic terminals.[6]

Simplified μ-opioid receptor signaling pathway.

Conclusion

This compound is a cornerstone intermediate in the synthesis of potent and clinically significant opioid analgesics. Its versatile chemical nature allows for its incorporation into complex molecular architectures, leading to the development of APIs such as Remifentanil and Carfentanil. A thorough understanding of its synthesis and the subsequent synthetic transformations is crucial for drug development professionals. Furthermore, a clear comprehension of the pharmacological mechanisms of the final APIs, particularly their interaction with the μ-opioid receptor and the downstream signaling cascades, is essential for the rational design of new and improved analgesics. This guide provides a foundational understanding of these critical aspects for researchers and scientists in the pharmaceutical industry.

References

- 1. radiusohio.com [radiusohio.com]

- 2. youtube.com [youtube.com]

- 3. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Carfentanil | C24H30N2O3 | CID 62156 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Video: Opioid Receptors: Overview [jove.com]

- 6. What is the mechanism of Remifentanil Hydrochloride? [synapse.patsnap.com]

An In-depth Technical Guide to Methyl 1-Methylpiperidine-4-carboxylate and its Relationship with Isonipecotic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of methyl 1-methylpiperidine-4-carboxylate and its precursor, isonipecotic acid. It details their chemical properties, the synthetic relationship between them, and relevant biological context. This document includes structured data tables for easy comparison of physicochemical properties, detailed experimental protocols for key transformations, and visual diagrams to elucidate chemical pathways and biological mechanisms. The content is intended to serve as a valuable resource for researchers and professionals involved in organic synthesis and drug development.

Introduction

Isonipecotic acid, also known as piperidine-4-carboxylic acid, is a conformationally constrained analog of the principal inhibitory neurotransmitter γ-aminobutyric acid (GABA).[1] As a partial agonist of the GABA-A receptor, isonipecotic acid and its derivatives are of significant interest in neuroscience and medicinal chemistry.[1] A key derivative, this compound, is synthesized from isonipecotic acid and serves as a versatile intermediate in the development of various pharmaceutical agents. This guide explores the chemical and biological landscape of these two compounds.

Physicochemical Properties

A comparative summary of the key physicochemical properties of isonipecotic acid, its hydrochloride salt, 1-methylpiperidine-4-carboxylic acid, its hydrochloride salt, and this compound is presented below.

Table 1: Physicochemical Data of Isonipecotic Acid and Derivatives

| Property | Isonipecotic Acid | Isonipecotic Acid Hydrochloride | 1-Methylpiperidine-4-carboxylic Acid | 1-Methylpiperidine-4-carboxylic Acid Hydrochloride | This compound |

| Molecular Formula | C₆H₁₁NO₂ | C₆H₁₂ClNO₂ | C₇H₁₃NO₂ | C₇H₁₄ClNO₂ | C₈H₁₅NO₂ |

| Molecular Weight ( g/mol ) | 129.16[2] | 165.62[3] | 143.18[4] | 179.64[5] | 157.21 |

| Melting Point (°C) | >300 (lit.)[2][6] | 293-295 (decomp)[7][8] | 135 - 139[9] | 226-228 (dec.)[10] | N/A |

| Boiling Point (°C) | 239.22 (rough estimate)[2] | 265.8 at 760 mmHg[7][8] | Decomposes before boiling[9] | N/A | N/A |

| Appearance | White to faint pink-beige powder[2] | White to cream crystalline powder[7] | Solid (usually white or off-white)[9] | Off-white solid[10] | Clear liquid[11] |

| Solubility in Water | Soluble[12] | 320 g/L (20 °C)[7][13] | Moderate solubility[9] | N/A | Slightly soluble[14] |

| pKa | N/A | N/A | Around 4-5 (approximate, for carboxylic acid group)[9] | N/A | N/A |

Chemical Relationship and Synthesis

The core chemical relationship between isonipecotic acid and this compound is the transformation of a secondary amine and a carboxylic acid to a tertiary amine and a methyl ester. This involves two primary reactions: N-methylation and esterification.

Logical Workflow: From Isonipecotic Acid to this compound

The synthetic route typically involves the N-methylation of isonipecotic acid to form 1-methylpiperidine-4-carboxylic acid, followed by esterification to yield the final product. Alternatively, esterification of isonipecotic acid can precede N-methylation.

Experimental Protocols

This protocol describes the reductive amination of isonipecotic acid using formaldehyde and a palladium catalyst.[15]

-

Materials:

-

Isonipecotic acid

-

10% Palladium on charcoal (50% wet paste)

-

Purified water

-

Formic acid

-

Formaldehyde (37% w/w aqueous solution)

-

Concentrated Hydrochloric acid

-

Acetonitrile

-

-

Procedure:

-

Charge a reaction vessel with isonipecotic acid, 10% palladium on charcoal, and purified water.

-

Heat the mixture to 90-95 °C.

-

Add formic acid, followed by a line rinse with purified water.

-

Add formaldehyde solution, followed by a line rinse with purified water.

-

Stir the mixture at 90-100 °C until the reaction is complete as monitored by HPLC.

-

Cool the mixture to 20-30 °C and filter through GF/F.

-

Wash the filter cake with purified water.

-

Concentrate the combined filtrates.

-

Adjust the temperature to 65-75 °C and add concentrated hydrochloric acid.

-

Add acetonitrile at ≥70 °C to precipitate the hydrochloride salt.

-

Cool the mixture to 20-25 °C and stir for 1-2 hours.

-

Filter the product, wash with acetonitrile, and dry under vacuum at up to 50 °C to yield 1-methylpiperidine-4-carboxylic acid hydrochloride.[15]

-

This protocol details the esterification using thionyl chloride in methanol.[11]

-

Materials:

-

1-Methylpiperidine-4-carboxylic acid hydrochloride (referred to as 1-methylisonipecotic acid hydrochloride in the source)[11]

-

Methanol

-

Thionyl chloride

-

Sodium carbonate

-

Methylene chloride

-

Ice-salt bath

-

-

Procedure:

-

Prepare a stirred solution of 1-methylpiperidine-4-carboxylic acid hydrochloride in methanol.

-

Cool the solution to -10 °C using an ice-salt bath.

-

Add thionyl chloride dropwise while maintaining the temperature at -10 °C.

-

After the addition is complete (approximately 1 hour), remove the cooling bath and allow the temperature to rise to 40 °C.

-

Hold the temperature at 40 °C for 2 hours.

-

Adjust the pH to approximately 8 with sodium carbonate.

-

Extract the product with methylene chloride.

-

Dry the organic layer and evaporate the solvent to yield this compound as a clear liquid.[11]

-

This protocol describes a general procedure for the hydrolysis of a piperidine ester to its corresponding carboxylic acid using a base.

-

Materials:

-

This compound

-

Ethanol

-

Sodium hydroxide

-

30% Hydrogen chloride in ethanol

-

Ethyl acetate

-

-

Procedure:

-

Dissolve this compound in ethanol.

-

Add sodium hydroxide to the solution.

-

Heat the reaction mixture at 80-85 °C for several hours until the starting material is consumed (monitored by TLC).

-

Evaporate the ethanol under reduced pressure.

-

Add 30% hydrogen chloride in ethanol to the residue.

-

Concentrate the solution under reduced pressure to remove ethanol.

-

Add ethyl acetate to precipitate the solid product.

-

Cool the mixture, filter the solid, and dry under reduced pressure to obtain 1-methylpiperidine-4-carboxylic acid hydrochloride.

-

Biological Context: Isonipecotic Acid and the GABA-A Receptor

Isonipecotic acid is a partial agonist of the GABA-A receptor, the primary ligand-gated ion channel responsible for inhibitory neurotransmission in the central nervous system.[1]

GABA-A Receptor Signaling Pathway

The binding of GABA (or an agonist like isonipecotic acid) to the GABA-A receptor initiates a conformational change that opens an integral chloride ion channel.[16] The influx of chloride ions hyperpolarizes the postsynaptic neuron, making it less likely to fire an action potential, thus producing an inhibitory effect.[16][17]

Conclusion

This compound and isonipecotic acid are fundamental molecules in the field of medicinal chemistry, particularly in the development of neurologically active compounds. A thorough understanding of their physicochemical properties, synthetic interconversion, and biological context is crucial for their effective application in research and drug discovery. This guide provides a consolidated resource to aid in these endeavors.

References

- 1. Isonipecotic acid - Wikipedia [en.wikipedia.org]

- 2. Isonipecotic acid | 498-94-2 [chemicalbook.com]

- 3. Isonipecotic acid hydrochloride | C6H12ClNO2 | CID 22298 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-Methylpiperidine-4-carboxylic acid | C7H13NO2 | CID 2736939 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1-methylpiperidine-4-carboxylic acid hydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 6. chembk.com [chembk.com]

- 7. echemi.com [echemi.com]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. 1-Methylpiperidine-4-carboxylic Acid | Properties, Uses, Safety Data & Supplier China [pipzine-chem.com]

- 10. 71985-80-3 CAS MSDS (1-Methylpiperidine-4-carboxylic acid hydrochloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 11. prepchem.com [prepchem.com]

- 12. jubilantingrevia.com [jubilantingrevia.com]

- 13. Isonipecotic acid hydrochloride CAS#: 5984-56-5 [m.chemicalbook.com]

- 14. Methyl piperidine-4-carboxylate, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 15. 1-Methylpiperidine-4-carboxylic acid hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 16. GABA receptor - Wikipedia [en.wikipedia.org]

- 17. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]

Methyl 1-methylpiperidine-4-carboxylate: A Core Intermediate in Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 1-methylpiperidine-4-carboxylate is a valuable heterocyclic building block in modern organic synthesis. As a derivative of piperidine, a saturated heterocycle that is a core structural motif in a vast array of natural products and synthetic pharmaceuticals, this compound serves as a crucial intermediate in the preparation of more complex molecular architectures. Its utility is particularly pronounced in medicinal chemistry and drug development, where the piperidine scaffold is frequently employed to impart desirable physicochemical properties, such as aqueous solubility and basicity, which can enhance pharmacokinetic profiles. This guide provides a comprehensive overview of the synthesis, key reactions, and applications of this compound, with a focus on its role as a versatile intermediate for further chemical elaboration.

Synthesis of this compound

The synthesis of this compound is most commonly achieved through two primary routes: the direct esterification of 1-methylpiperidine-4-carboxylic acid or the N-methylation of a pre-existing piperidine-4-carboxylate ester. The choice of synthetic strategy often depends on the availability of starting materials and the desired scale of the reaction.

One prevalent method involves the esterification of 1-methylpiperidine-4-carboxylic acid hydrochloride using methanol in the presence of an acid catalyst, such as thionyl chloride. This approach is efficient and yields the desired product in high purity.[1]

Alternatively, the Eschweiler-Clarke reaction provides a classic and effective means of N-methylating methyl piperidine-4-carboxylate (methyl isonipecotate).[2] This reductive amination procedure utilizes formaldehyde as the source of the methyl group and formic acid as the reducing agent, offering a straightforward route to the tertiary amine product.[2]

Synthetic Routes and Quantitative Data

| Route | Starting Material | Reagents | Solvent | Yield (%) | Reference |

| Esterification | 1-Methylpiperidine-4-carboxylic acid hydrochloride | Thionyl chloride, Methanol | Methanol | 87% | [1] |

| Eschweiler-Clarke Reaction | Methyl piperidine-4-carboxylate | Formaldehyde, Formic Acid | - | Not specified | [2] |

Experimental Protocols

Protocol 1: Synthesis via Esterification of 1-Methylpiperidine-4-carboxylic Acid Hydrochloride[1]

Reagents and Materials:

-

1-Methylpiperidine-4-carboxylic acid hydrochloride (178.64 g, 1 mol)

-

Methanol (350 mL)

-

Thionyl chloride (112.8 mL)

-

Sodium carbonate

-

Methylene chloride

-

Ice-salt bath

-

Round-bottom flask equipped with a dropping funnel and stirrer

Procedure:

-

A solution of 1-methylpiperidine-4-carboxylic acid hydrochloride in methanol is prepared in a round-bottom flask and cooled to -10 °C using an ice-salt bath.

-

Thionyl chloride is added dropwise to the stirred solution over a period of 1 hour, maintaining the temperature at -10 °C.

-

After the addition is complete, the cooling bath is removed, and the reaction mixture is allowed to warm to 40 °C. The temperature is maintained at 40 °C for 2 hours.

-

The solution is then cooled and neutralized to approximately pH 8 with a saturated solution of sodium carbonate.

-

The aqueous layer is extracted with methylene chloride.

-

The combined organic extracts are dried over a suitable drying agent (e.g., anhydrous sodium sulfate) and the solvent is removed under reduced pressure to yield this compound as a clear liquid. The reported yield for this procedure is 87%.[1]

Protocol 2: Synthesis via Eschweiler-Clarke Reaction of Methyl piperidine-4-carboxylate[2]

Reagents and Materials:

-

Methyl piperidine-4-carboxylate (methyl isonipecotate)

-

Formaldehyde (37.5% solution in water)

-

Formic acid (90% solution)

-

Ethyl ether

-

Magnesium sulfate (MgSO4)

-

Steam bath

-

Distillation apparatus

Procedure:

-

Methyl piperidine-4-carboxylate is dissolved in a 37.5% aqueous solution of formaldehyde.

-

A 90% solution of formic acid is added to the mixture.

-

The reaction mixture is heated on a steam bath for 2 hours.

-

After cooling, the solvent is removed in vacuo.

-

The residue is dissolved in ethyl ether, and the solution is dried over anhydrous magnesium sulfate.

-

The drying agent is filtered off, and the filtrate is evaporated in vacuo.

-

The crude product is purified by distillation under an argon atmosphere to afford pure this compound as a clear, colorless oil.[2]

Visualizing the Synthesis

The following diagrams illustrate the key synthetic pathways to this compound.

Caption: Esterification of 1-methylpiperidine-4-carboxylic acid.

Caption: Eschweiler-Clarke N-methylation reaction.

Role in Organic Synthesis and Drug Development

This compound is a versatile intermediate that provides a scaffold for the synthesis of a wide range of more complex molecules. The ester functionality can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides or other derivatives. The piperidine ring itself can be further functionalized.

While not always a direct precursor, the 1-methylpiperidine-4-carboxylate core is structurally related to key intermediates in the synthesis of potent opioid analgesics, such as those in the fentanyl and remifentanil families. For instance, the synthesis of remifentanil and fentanyl analogues often involves intermediates like methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate, highlighting the importance of the substituted piperidine-4-carboxylate framework in medicinal chemistry.[2][3] The development of novel analgesics frequently involves the modification of the piperidine ring to optimize potency, duration of action, and safety profiles.

Physicochemical and Spectroscopic Data

| Property | Value |

| Molecular Formula | C8H15NO2 |

| Molecular Weight | 157.21 g/mol |

| Appearance | Clear, colorless liquid |

| Boiling Point | 195-205 °C at 760 mmHg[2] |

| CAS Number | 1690-75-1 |

| 1H-NMR (CDCl3, 500 MHz) | δ (ppm): 3.62 (s, 3H, -COOCH3), 3.2-3.18 (m, 2H, >N-CH2-), 2.92-2.86 (m, 2H, >N-CH2-), 2.7 (m, 1H), 1.98 (m, 2H), 1.8-1.72 (m, 2H)[4] |

Conclusion

This compound is a readily accessible and highly useful intermediate in organic synthesis. Its straightforward preparation and the versatility of its chemical handles make it an attractive starting material for the synthesis of a variety of target molecules. For researchers and professionals in drug development, a thorough understanding of the synthesis and reactivity of this compound is essential for the design and execution of synthetic routes to novel therapeutic agents, particularly within the realm of analgesics and other compounds featuring the privileged piperidine scaffold. The detailed protocols and synthetic schemes provided in this guide serve as a practical resource for the laboratory-scale preparation of this key intermediate.

References

"Methyl 1-methylpiperidine-4-carboxylate" potential for antimicrobial activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

The ever-increasing threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new therapeutic agents. The piperidine moiety, a ubiquitous heterocyclic motif in numerous natural products and synthetic drugs, represents a promising starting point for the discovery of new antimicrobials. This technical guide provides an in-depth analysis of the antimicrobial potential of piperidine carboxylate derivatives, with a focus on "methyl 1-methylpiperidine-4-carboxylate" as a core structure. While direct antimicrobial data for this specific compound is limited in publicly available literature, this guide synthesizes the existing research on structurally related piperidine derivatives to build a comprehensive overview of their antimicrobial activities, experimental evaluation protocols, and potential mechanisms of action. This document is intended to serve as a valuable resource for researchers and drug development professionals engaged in the discovery of novel anti-infective agents.

Introduction

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of a wide array of approved drugs with diverse therapeutic applications. Its conformational flexibility and ability to engage in various intermolecular interactions make it an attractive template for the design of new bioactive molecules. In the realm of infectious diseases, numerous piperidine derivatives have demonstrated significant in vitro activity against a broad spectrum of bacterial and fungal pathogens. This guide focuses on derivatives of piperidine-4-carboxylic acid, such as this compound, as a class of compounds with underexplored antimicrobial potential.

Quantitative Antimicrobial Activity of Piperidine Derivatives

The antimicrobial efficacy of various piperidine derivatives has been quantified using standard microbiological assays. The data presented below, extracted from multiple studies, highlights the potential of this chemical class. The primary metrics used are the Minimum Inhibitory Concentration (MIC), representing the lowest concentration of a compound that inhibits visible growth of a microorganism, and the zone of inhibition, which indicates the area of no microbial growth around a test compound in a disk diffusion assay.

Table 1: Minimum Inhibitory Concentration (MIC) of Selected Piperidine Derivatives against Bacterial Strains

| Compound Class | Test Organism | Gram Stain | MIC (µg/mL) | Reference |

| Piperidine-based Sulfobetaines | Staphylococcus aureus | Gram-positive | 61 - 120 | |

| Piperidine-based Sulfobetaines | Escherichia coli | Gram-negative | 61 - 120 | |

| Halogenobenzene-substituted Piperidines | Staphylococcus aureus ATCC 25923 | Gram-positive | 32 - 128 | [1] |

| Halogenobenzene-substituted Piperidines | Bacillus subtilis ATCC 6633 | Gram-positive | 64 - 256 | [1] |

| Halogenobenzene-substituted Piperidines | Yersinia enterocolitica ATCC 1501 | Gram-negative | 128 - 512 | [1] |

| Halogenobenzene-substituted Piperidines | Escherichia coli ATCC 11230 | Gram-negative | 256 - 512 | [1] |

| Halogenobenzene-substituted Piperidines | Klebsiella pneumoniae | Gram-negative | 256 - 512 | [1] |

| N-Methyl-4-piperidone-derived Curcuminoids | Streptococcus mutans | Gram-positive | 250 - 500 | [2] |

| N-Methyl-4-piperidone-derived Curcuminoids | Streptococcus mitis | Gram-positive | 250 - 500 | [2] |

| N-Methyl-4-piperidone-derived Curcuminoids | Streptococcus sanguinis | Gram-positive | 250 - 500 | [2] |

Table 2: Zone of Inhibition for Selected Piperidine Derivatives against Fungal Strains

| Compound Class | Test Organism | Zone of Inhibition (mm) | Reference |

| Halogenobenzene-substituted Piperidines | Candida albicans | MIC: 32 - 64 µg/mL | [1] |

| Piperidin-4-one Derivatives | Candida albicans (ATCC 10231) | Data available as MIC | [3] |

| Piperidin-4-one Derivatives | Microsporum gypseum (NCPF-580) | Data available as MIC | [3] |

| Piperidin-4-one Derivatives | Trichophyton rubrum | Data available as MIC | [3] |

Experimental Protocols

Standardized and reproducible experimental protocols are critical for the evaluation of the antimicrobial activity of novel compounds. The following sections detail the methodologies commonly cited in the literature for testing piperidine derivatives.

Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of a compound against a specific microorganism in a liquid medium.

Materials:

-

96-well microtiter plates

-

Test compound stock solution

-

Bacterial or fungal inoculum (adjusted to 0.5 McFarland standard)

-

Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Positive control antibiotic (e.g., ampicillin, ciprofloxacin)

-

Negative control (broth and inoculum without test compound)

-

Sterile multichannel pipettes and tips

-

Incubator

Procedure:

-

Serial Dilution: Prepare a two-fold serial dilution of the test compound in the microtiter plate wells using the sterile broth. The final volume in each well should be 100 µL.

-

Inoculation: Add 100 µL of the standardized microbial inoculum to each well, resulting in a final volume of 200 µL.

-

Controls: Include a positive control (broth with inoculum and a standard antibiotic) and a negative control (broth with inoculum only). A sterility control (broth only) should also be included.

-

Incubation: Cover the plate and incubate at 35-37°C for 16-24 hours for bacteria, or at a temperature and duration appropriate for the fungal species being tested.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Disk Diffusion Method

This method is used to assess the susceptibility of a microorganism to a compound by measuring the diameter of the zone of growth inhibition around a disk impregnated with the test compound.

Materials:

-

Sterile Petri dishes with appropriate agar medium (e.g., Mueller-Hinton Agar)

-

Bacterial or fungal inoculum (adjusted to 0.5 McFarland standard)

-

Sterile cotton swabs

-

Sterile filter paper disks (6 mm in diameter)

-

Test compound solution at a known concentration

-

Positive control antibiotic disks

-

Negative control disks (impregnated with solvent)

-

Forceps

-

Incubator

-

Ruler or caliper